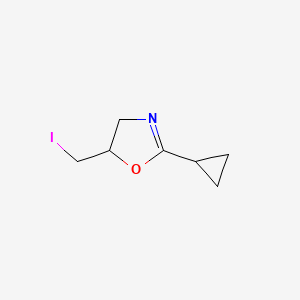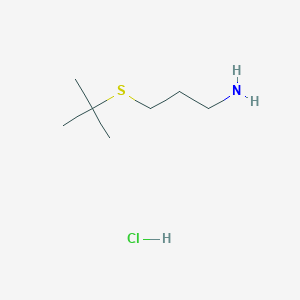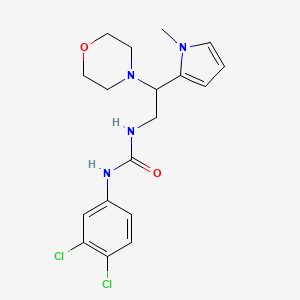
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one
説明
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of sulfuric acid as a catalyst. The reactant, 2-bromo-4,4,4-trifluoroacetoacetic ester, is hydrolyzed and decarboxylated to produce this compound . The optimal conditions for this reaction involve a 1:1.5 molar ratio of the reactant to trifluoroacetic acid, addition to a 30% sulfuric acid solution, a reaction temperature of approximately 100°C, and a reaction time of 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O/c10-7 (8 (14)9 (11,12)13)6-4-2-1-3-5-6/h1-5,7H . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoroacetone has been identified as a versatile fluorinated building block, used in synthesizing a variety of trifluoromethylated heterocycles and aliphatic compounds. This includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).
Chemical Fixation of CO2 and Epoxides
The compound plays a crucial role in the chemical fixation of CO2 with various epoxides to form cyclic carbonates. 3-Bromo-1,1,1-trifluoro-2-propanol, combined with n-butylammonium iodide, acts as an efficient organocatalyst in this process. This application is notable for being commercially viable and metal-free, making it a potentially valuable method for large-scale synthesis (Ma et al., 2020).
Synthesis of Trifluoromethyl Isocoumarins
An indirect trifluoromethylation strategy using 3-Bromo-1,1,1-trifluoroacetone has been developed to generate 3-trifluoromethyl isocoumarin skeletons. This approach involves ortho-selective C-H alkylation of benzoic acid followed by intermolecular cyclization, facilitating the formation of isocoumarins in various bioactive compounds (Zhou et al., 2020).
Preparation of Nucleophilic Substitution Products
A study demonstrated that 3-bromo-1,1,1-trifluoroacetone reacts with benzenethiols in the presence of InCl3•4H2O to produce both addition-elimination and substitution products. This reactivity offers insights into the potential for creating diverse chemical compounds using this chemical (Zhao et al., 2010).
Synthesis of Bromoflavones
Selective bromination of specific diones using 3-Bromo-1,1,1-trifluoroacetone has been effective in producing bromoflavones. This method, employing solvent-free conditions, highlights the compound's role in synthesizing complex organic structures (Jakhar & Makrandi, 2012).
Application in Polymerization and Photoinitiation
The compound has been used as a photoinitiator in the polymerization of styrene, showcasing its utility in polymer chemistry and material science (Barson, Batten, & Robb, 1975).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
作用機序
Mode of Action
It has been suggested that the compound may activate epoxide through hydrogen bonding interaction . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to activate epoxides suggests that it may influence pathways involving these molecules .
Result of Action
The compound’s potential to activate epoxides suggests that it may induce changes at the molecular level, which could translate to observable effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one . .
特性
IUPAC Name |
3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPKCABAXIHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)


![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)
![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)


